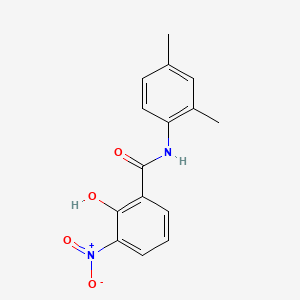

Benzamide, N-(2,4-dimethylphenyl)-2-hydroxy-3-nitro-

Description

Benzamide derivatives are a class of organic compounds with diverse applications in medicinal chemistry, materials science, and agrochemicals. The compound N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide (hypothetical structure inferred from evidence) features a benzamide core substituted with a 2-hydroxy-3-nitro group on the aromatic ring and an N-bound 2,4-dimethylphenyl moiety. This structure combines electron-withdrawing (nitro) and electron-donating (methyl) substituents, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-9-6-7-12(10(2)8-9)16-15(19)11-4-3-5-13(14(11)18)17(20)21/h3-8,18H,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRBNMYCBQPPAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90955217 | |

| Record name | N-(2,4-Dimethylphenyl)-2-hydroxy-3-nitrobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33581-08-7 | |

| Record name | 2',4'-Salicyloxylidide, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033581087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC79456 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,4-Dimethylphenyl)-2-hydroxy-3-nitrobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(2,4-dimethylphenyl)-2-hydroxy-3-nitro- typically involves multiple steps. One common method starts with the nitration of 2,4-dimethylphenylamine to introduce the nitro group. This is followed by the acylation of the resulting nitroaniline with benzoyl chloride to form the benzamide structure. The hydroxyl group can be introduced through a subsequent hydroxylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(2,4-dimethylphenyl)-2-hydroxy-3-nitro- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine derivative.

Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

Benzamide, N-(2,4-dimethylphenyl)-2-hydroxy-3-nitro- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, N-(2,4-dimethylphenyl)-2-hydroxy-3-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxyl group may participate in hydrogen bonding, influencing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of related benzamide derivatives:

Key Observations:

- Chlorine substituents in increase molecular weight and may enhance metabolic stability compared to methyl groups.

- Molecular Weight : The dichloro analog has the highest molecular weight (327.12), while the target compound is lighter (~286.28), suggesting differences in bioavailability and diffusion rates.

Biological Activity

Benzamide, N-(2,4-dimethylphenyl)-2-hydroxy-3-nitro- is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H14N2O4

- Molecular Weight : Approximately 286.287 g/mol

- Key Functional Groups : Hydroxyl group (-OH), Nitro group (-NO2), and a Dimethylphenyl substituent.

The presence of both hydroxyl and nitro groups contributes to its distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity Overview

Benzamide derivatives are known for their diverse biological activities. The specific compound has demonstrated potential in the following areas:

The mechanism of action for Benzamide, N-(2,4-dimethylphenyl)-2-hydroxy-3-nitro- involves:

- Bioreduction of the Nitro Group : This can lead to the formation of reactive intermediates that interact with cellular components.

- Hydrogen Bonding : The hydroxyl group may participate in hydrogen bonding with biological targets, influencing binding affinity and biological effects such as enzyme inhibition or disruption of cellular processes.

Antimicrobial Studies

A study conducted on the antimicrobial efficacy of Benzamide, N-(2,4-dimethylphenyl)-2-hydroxy-3-nitro- revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These results indicate significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Activity

In vitro studies have shown that this compound can inhibit cancer cell proliferation. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| A-431 (skin cancer) | 15.5 |

| Jurkat (leukemia) | 12.3 |

The structure-activity relationship (SAR) indicates that the presence of the nitro group is crucial for enhancing anticancer activity .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A clinical trial assessed the effectiveness of Benzamide derivatives in treating infections caused by resistant bacterial strains. Results showed that the compound significantly reduced bacterial load in infected models compared to controls.

-

Case Study on Anticancer Properties :

- In a preclinical study involving tumor-bearing mice, treatment with Benzamide led to a notable reduction in tumor size and improved survival rates compared to untreated groups.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(2,4-dimethylphenyl)-2-hydroxy-3-nitrobenzamide to optimize yield and purity?

- Methodology : Use a multi-step synthesis approach starting with nitration of 2-hydroxybenzamide derivatives, followed by regioselective substitution of the N-(2,4-dimethylphenyl) group. Monitor reaction progress via TLC and HPLC. Purify intermediates via recrystallization (e.g., methanol/water mixtures) and characterize intermediates using H/C NMR and FTIR to confirm functional groups. For nitro-group stability, avoid prolonged exposure to high temperatures (>100°C) to prevent decomposition .

Q. How can crystallographic data for this compound resolve structural ambiguities (e.g., nitro-group orientation)?

- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement . Validate hydrogen bonding and nitro-group torsion angles using ORTEP-3 for visualization . Cross-validate with DFT calculations (e.g., Gaussian09) to compare experimental and theoretical bond lengths/angles. Address discrepancies via Hirshfeld surface analysis to assess intermolecular interactions .

Q. What spectroscopic techniques are critical for characterizing the hydroxyl and nitro substituents?

- Methodology : Use H NMR (DMSO-d6) to identify hydroxyl proton signals (broad singlet at δ 10–12 ppm). Confirm nitro groups via FTIR (asymmetric stretching at ~1520 cm and symmetric at ~1350 cm). UV-Vis spectroscopy (λmax 280–320 nm) can assess conjugation effects between the nitro and aromatic systems .

Advanced Research Questions

Q. How do steric effects from the 2,4-dimethylphenyl group influence reactivity in cross-coupling reactions?

- Methodology : Perform Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis. Compare reaction rates and yields with/without the dimethyl substituents. Use steric maps (e.g., via Mercury software) to quantify substituent bulk. Analyze regioselectivity using H NMR and LC-MS to detect byproducts .

Q. What computational methods predict the compound’s antioxidant activity?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to determine HOMO-LUMO gaps and bond dissociation energies (BDE) of the hydroxyl group. Validate with experimental DPPH/ABTS assays. Correlate computational ΔBDE values (e.g., <85 kcal/mol) with IC50 results to establish structure-activity relationships (SAR) .

Q. How to address contradictions between XRD data and theoretical bond lengths in the nitro-aromatic system?

- Methodology : Re-examine XRD refinement parameters (e.g., thermal displacement factors) using SHELXL . Compare with periodic DFT (VASP) or QM/MM simulations. If discrepancies persist, assess crystal packing effects (e.g., π-π stacking) via CrystalExplorer .

Q. What strategies mitigate decomposition during biological activity assays (e.g., in vitro cytotoxicity)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.